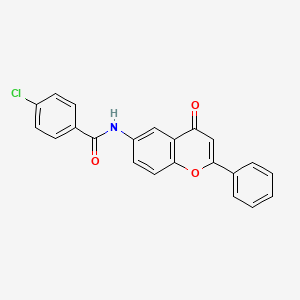
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a useful research compound. Its molecular formula is C22H14ClNO3 and its molecular weight is 375.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity : A study by Nimbalkar et al. (2018) describes the synthesis of novel derivatives of 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, demonstrating significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, indicating potential as safe anti-tubercular agents (Nimbalkar et al., 2018).
Chromeno[4,3-b]pyridin-2-ones Synthesis : Potts et al. (1987) discussed the synthesis of chromeno[4,3-b]pyridin-2-ones via intramolecular 1,4-dipolar cycloaddition, a process involving benzamides and N-substituted benzamides (Potts et al., 1987).
Anticholinesterase Activity : Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, showing significant activity toward Acetylcholinesterase (AChE), suggesting potential in addressing cholinergic deficits (Ghanei-Nasab et al., 2016).
GPCR Ligand Development : Schoeder et al. (2019) developed chromen-4-one-2-carboxylic acid derivatives, including those similar to this compound, as ligands for G protein-coupled receptor GPR55, showing potential in treating chronic diseases like inflammation and neurodegeneration (Schoeder et al., 2019).
Crystal Structure and Spectral Analysis : Demir et al. (2016) conducted a comprehensive study on the crystal structure and spectral analysis of similar benzamide derivatives, providing insights into their chemical properties and potential applications in various fields (Demir et al., 2016).
Potential Adenosine Receptor Ligands : Cagide et al. (2015) synthesized new chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating their relevance in therapeutic applications (Cagide et al., 2015).
Polyamide Synthesis : Hsiao et al. (2000) explored the synthesis of polyamides based on derivatives of this compound, contributing to the development of new materials (Hsiao et al., 2000).
Mechanism of Action
Target of Action
It’s known that many coumarin derivatives have been intensively screened for different biological properties .
Mode of Action
It’s known that the aldehyde group was selected as the active group to bind to the protein during conjugation .
Biochemical Pathways
It’s known that many coumarin derivatives have been tested for their effects on various biological activities .
Properties
IUPAC Name |
4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVABRWHMPRBCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
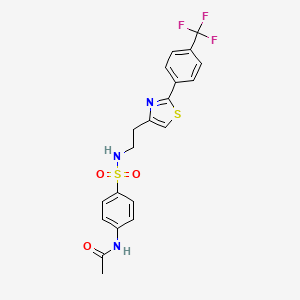
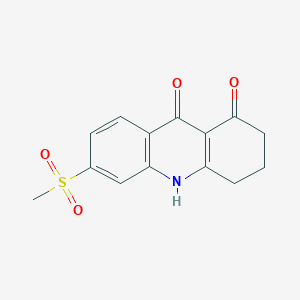
![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

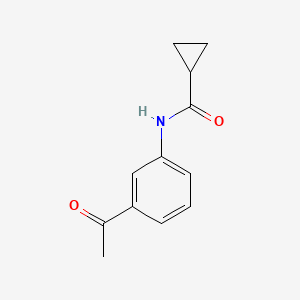
![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)
![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)
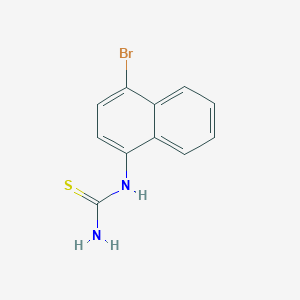
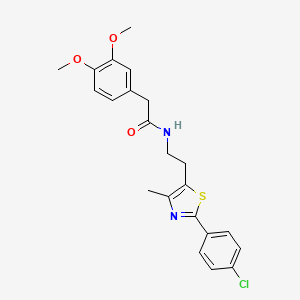
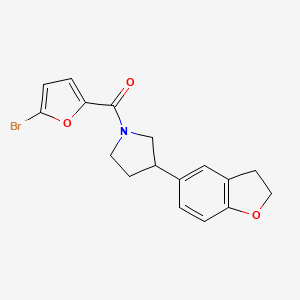
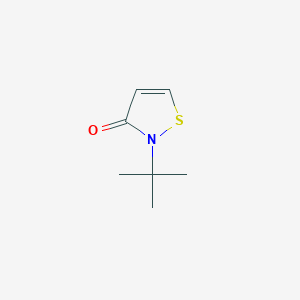
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)
